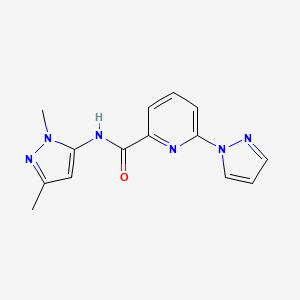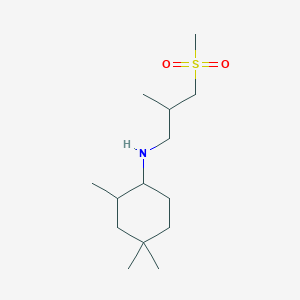![molecular formula C13H25NOS B7664316 N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine](/img/structure/B7664316.png)
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine, also known as DMSP, is a natural sulfur-containing compound found in marine algae, bacteria, and some higher plants. It has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine is metabolized by marine bacteria into DMS, which can then be released into the atmosphere and act as a cloud condensation nuclei, influencing cloud formation and climate. This compound has also been shown to play a role in the defense mechanisms of marine organisms against predators and pathogens.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on marine organisms. It has been shown to act as an osmolyte, helping to regulate the water balance in cells. It has also been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, this compound has been shown to have an impact on the composition of microbial communities in marine environments.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine has several advantages for use in lab experiments, including its availability in natural sources and its ability to be synthesized through various methods. However, one limitation is that this compound can be difficult to work with due to its high reactivity and sensitivity to environmental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine. One area of focus is on its potential use as a biofuel, as it has been shown to have a higher energy content than other biofuels. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of this compound on marine organisms. Another area of focus is on the potential use of this compound in agriculture, as it has been shown to have positive effects on plant growth and stress resistance.
Synthesemethoden
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,6-dimethylcyclohexanone with methylsulfinylpropanolamine, while microbial fermentation involves the use of bacteria such as Roseovarius nubinhibens ISM and Ruegeria pomeroyi DSS-3.
Wissenschaftliche Forschungsanwendungen
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine has been extensively studied for its role in marine ecosystems, as it is a major source of organic sulfur in the ocean. It has also been investigated for its potential use as a biofuel, as it can be converted into dimethylsulfide (DMS), which can be utilized as a fuel source. Additionally, this compound has been studied for its potential applications in agriculture, as it has been shown to enhance plant growth and increase resistance to stress.
Eigenschaften
IUPAC Name |
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-3-methylsulfinylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NOS/c1-11-6-4-7-12(2)13(11)10-14-8-5-9-16(3)15/h6,12-14H,4-5,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPBNPAKZEJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CNCCCS(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]imidazole](/img/structure/B7664234.png)
![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7664252.png)
![N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-(difluoromethoxy)-5-fluoroaniline](/img/structure/B7664256.png)
![[2-bromo-4-[(Z)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7664263.png)




![3-(4-bromopyrazol-1-yl)-N-[4-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7664302.png)
![1-(Cyclopentylmethyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-2-one](/img/structure/B7664314.png)
![[1-(4-Bromophenyl)imidazol-4-yl]-(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7664321.png)
![5-[(2,6-Dimethylcyclohex-2-en-1-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7664327.png)
![N-[3-chloro-4-(methylcarbamoyl)phenyl]-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide](/img/structure/B7664333.png)
